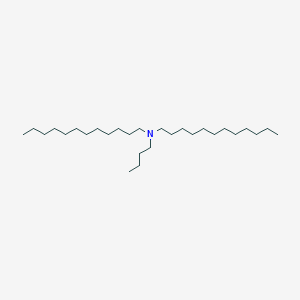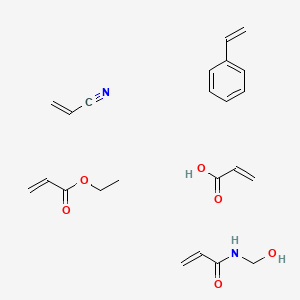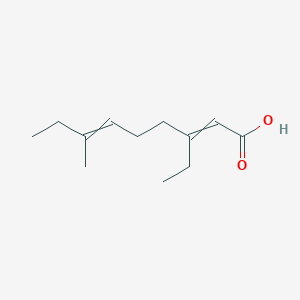
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- is an organic compound with the molecular formula C8H11NO. It is also known by other names such as p-Anisidine, N-methyl-; p-Methoxy-N-methylaniline; N-Methyl-p-anisidine; N-Methyl-4-methoxyaniline; 4-Methoxy-N-methylaniline; 4-Methoxy-N-methylbenzenamine; N-Methyl-p-ansidine; 1-Methylamino-4-methoxybenzene; and N-methyl-4-anisidine . This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring, along with a methyl group (-CH3) attached to the nitrogen atom.
Métodos De Preparación
The synthesis of Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- involves several steps. One common method is the nitration of N-methyl-p-anisidine. The nitration process typically involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial production methods for this compound may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process can lead to the formation of corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as sodium borohydride (NaBH4). The reduction process converts the nitro groups to amino groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy and nitro groups influence the reactivity and orientation of the substitution.
Aplicaciones Científicas De Investigación
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules. Its unique structure allows for the exploration of different reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving aromatic amines.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- involves its interaction with molecular targets such as enzymes and receptors. The presence of nitro groups and the methoxy group on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The compound may undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components and modulate biological processes .
Comparación Con Compuestos Similares
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- can be compared with other similar compounds such as:
p-Anisidine: This compound lacks the nitro groups present in Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro-, making it less reactive in certain chemical reactions.
N-Methyl-p-anisidine: Similar to p-Anisidine but with a methyl group attached to the nitrogen atom, this compound also lacks the nitro groups, resulting in different reactivity and applications.
4-Methoxy-N-methylaniline:
Propiedades
Número CAS |
57205-99-9 |
|---|---|
Fórmula molecular |
C8H8N4O7 |
Peso molecular |
272.17 g/mol |
Nombre IUPAC |
N-(4-methoxy-2,6-dinitrophenyl)-N-methylnitramide |
InChI |
InChI=1S/C8H8N4O7/c1-9(12(17)18)8-6(10(13)14)3-5(19-2)4-7(8)11(15)16/h3-4H,1-2H3 |
Clave InChI |
XZFGPJVKPMVOJA-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(C=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


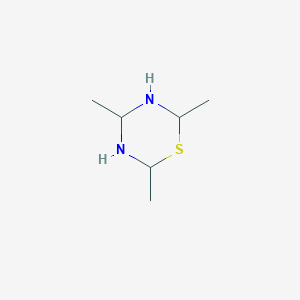

![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)


![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)
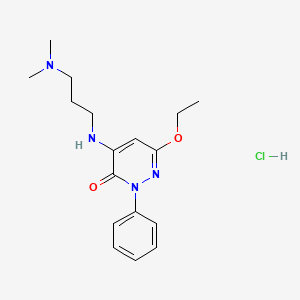
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)

